1,8-Diazaspiro[5.5]undecan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-3-1-4-9(11-8)5-2-6-10-7-9/h10H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZWAVLVOSZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301225 | |
| Record name | 1,8-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-87-1 | |
| Record name | 1,8-Diazaspiro[5.5]undecan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 1,8 Diazaspiro 5.5 Undecan 2 One and Its Derivatives
Retrosynthetic Analysis of the 1,8-Diazaspiro[5.5]undecan-2-one Core Structure
Retrosynthetic analysis is a logical approach to planning a chemical synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the central challenge is the creation of the spirocenter, a quaternary carbon atom shared by a piperidine (B6355638) ring and a lactam.
Key disconnections can be made at several points in the molecule. A primary disconnection of the lactam's C-N bond suggests an amino acid precursor, which would require a late-stage cyclization to form the lactam. Another strategic disconnection is at the spirocyclic carbon, either at a carbon-carbon or carbon-nitrogen bond. This leads to precursors that would form the spirocycle through an intramolecular cyclization.
A common retrosynthetic approach for the 1,8-diazaspiro[5.5]undecane core involves disconnecting the C2-N1 and C6-C5 bonds. This strategy identifies a piperidine-4,4-dicarboxylate derivative as a key intermediate, which can be further simplified to piperidin-4-one and a malonic ester derivative. This allows for the sequential construction of the two rings around the central quaternary carbon. acs.org
Established and Innovative Approaches to Spiro-Lactam Formation
The formation of the spiro-lactam is a critical step in the synthesis of this compound and its analogs. A variety of methods have been developed, from traditional cyclization reactions to modern, highly efficient strategies.
Cyclization Reactions for Spirocyclic Construction
Cyclization reactions are a cornerstone of synthetic organic chemistry and are widely used to construct the 1,8-diazaspiro[5.5]undecane system. These reactions typically involve the intramolecular formation of a key carbon-carbon or carbon-nitrogen bond.
Intramolecular nucleophilic alkylation is a classical method for building the spirocyclic core. This involves a nucleophilic attack from a nitrogen or carbon atom onto an electrophilic center within the same molecule, resulting in ring closure. A common strategy involves the alkylation of an enolate or a similar carbon nucleophile. For example, a piperidine ring with a side chain containing a leaving group can undergo intramolecular cyclization. acs.org
Reductive cyclization provides a powerful method for synthesizing spiropiperidines, which are key precursors to 1,8-diazaspiro[5.5]undecan-2-ones. whiterose.ac.uknih.gov These methods often involve the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. whiterose.ac.uk For instance, a precursor with a nitro group and a ketone can be treated with a reducing agent to form an amine, which then reacts with the ketone in an intramolecular reductive amination to form the piperidine ring. whiterose.ac.uknih.gov A reductive-cyclization procedure has been successfully used to prepare both nonsubstituted and monosubstituted spiro compounds. researchgate.net
| Precursor Type | Key Transformation | Product |
| Nitro-ketone | Reduction of nitro group and intramolecular reductive amination | Spiropiperidine |
| α-Amino nitrile | Reductive cyclization onto an alkene | 2-Spiropiperidine |
Ring-closing metathesis (RCM) has become a versatile and powerful tool for constructing cyclic and spirocyclic systems. wikipedia.orgnih.gov This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalyst, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgnih.gov For spiro-lactam synthesis, RCM offers an efficient route to the 1,8-diazaspiro[5.5]undecane core by cyclizing a diene precursor containing both the piperidine and lactam components. rsc.orgorganic-chemistry.org The resulting unsaturated spiro-lactam can then be hydrogenated to yield the saturated target molecule. organic-chemistry.org
| Catalyst | Precursor | Key Feature |
| Grubbs' Catalyst (1st & 2nd Gen) | Diene-containing piperidine derivative | Formation of a new double bond within the ring |
| Hoveyda-Grubbs Catalyst | Diene-containing piperidine derivative | High efficiency and functional group tolerance |
| Reaction Type | Starting Materials | Key Advantage |
| One-pot condensation | Diarylidenacetone, Barbituric acid | Catalyst-free, simple procedure |
| Petasis Reaction | Piperidinone, Allyl amine, Pinacol allylboronate | Multicomponent, good to very good yields |
Condensation and Related Cyclization Pathways
The construction of the 1,8-diazaspiro[5.5]undecane framework often relies on condensation and subsequent cyclization reactions. These methods typically involve the formation of key intermediate structures that undergo intramolecular reactions to yield the desired spirocyclic system.
A notable approach involves the acid-catalyzed condensation of an aromatic aldehyde, a β-ketoester, and urea (B33335) in a one-pot synthesis, known as the Biginelli reaction, to form 3,4-dihydropyrimidin-2(1H)-ones. nih.gov While not directly yielding the 1,8-diazaspiro[5.5]undecane core, this reaction exemplifies the principles of multicomponent condensation reactions that can be adapted for spirocycle synthesis. For instance, the reaction of diarylideneacetones with barbituric acid or 2-thiobarbituric acid under reflux in aqueous ethanol (B145695) without a catalyst produces 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their 3-thioxo analogues, respectively. researchgate.net
Another strategy utilizes a domino Knoevenagel/Diels-Alder reaction. The three-component reaction of a diterpenoid enone, an aldehyde, and Meldrum's acid, catalyzed by L-proline, can produce terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones. researchgate.net This highlights the utility of domino reactions in constructing complex spirocyclic systems in a single step. Furthermore, ultrasound irradiation has been employed to facilitate the reaction of Meldrum's acid, barbituric acid, or N,N-dimethyl barbituric acid with aromatic aldehydes and urea to furnish 8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives. researchgate.net
A reductive-cyclization procedure offers another pathway. Starting from 2-cyano-6-phenyloxazolopiperidine, the generation of imine salts followed by an in situ intramolecular nucleophilic alkylation can lead to the 1,8-diazaspiro[5.5]undecane system. researchgate.netacs.org This method has been used to prepare both unsubstituted and monosubstituted spiro compounds. researchgate.net
The following table summarizes selected condensation and cyclization reactions for the synthesis of diazaspiro[5.5]undecane derivatives.
| Reactants | Catalyst/Conditions | Product | Reference |
| Diarylideneacetones, Barbituric acid | Reflux, aqueous ethanol | 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones | researchgate.net |
| Diterpenoid enone, Aldehyde, Meldrum's acid | L-proline | Terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones | researchgate.net |
| Meldrum's acid, Aromatic aldehydes, Urea | Ultrasound irradiation | 8,10-Diazaspiro[5.5]undecane-1,5,9-trione derivatives | researchgate.net |
| 2-Cyano-6-phenyloxazolopiperidine | Reductive-cyclization | 1,8-Diazaspiro[5.5]undecane derivatives | researchgate.netacs.org |
Asymmetric Synthesis of Chiral 1,8-Diazaspiro[5.5]undecane Derivatives
The synthesis of chiral spirocycles is of paramount importance due to the distinct biological activities often exhibited by different stereoisomers. um.es Asymmetric synthesis provides the tools to selectively produce a desired enantiomer or diastereomer.
The development of stereoselective methods to access chiral spiro-lactams is a significant area of research. um.es Organocatalysis has emerged as a powerful strategy for these transformations. For example, the Michael addition of a β-ketoamide to an α,β-unsaturated aldehyde, catalyzed by a Jørgensen-Hayashi secondary amine catalyst, followed by hemiaminal annulation, yields α-spiro-δ-lactams with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). researchgate.net
Copper-catalyzed reactions have also proven effective. A copper(I)-catalyzed asymmetric Kinugasa/aldol-type cascade reaction between ketone-tethered propiolamides and nitrones produces chiral spiro β-lactams with three contiguous stereogenic centers in good yields and with high diastereo- and enantioselectivity. rsc.org The Staudinger reaction, involving the reaction of a cyclic ketene (B1206846) with an imine, can also be used to synthesize spiro β-lactams with high diastereoselectivity. acs.org
A stereoselective formal [3+2] cycloaddition reaction has been developed for the construction of the spiro-γ-lactam core of ansalactam A, a natural product with three contiguous stereocenters. nih.govnih.gov This method provides access to the densely functionalized spiro-γ-lactam motif. nih.gov
The following table presents a selection of diastereoselective and enantioselective methods for the synthesis of spiro-lactams.
| Reaction Type | Catalyst/Reagents | Product | Selectivity | Reference |
| Organocascade Reaction | Jørgensen-Hayashi secondary amine catalyst | α-Spiro-δ-lactams | up to >20:1 dr, >99% ee | researchgate.net |
| Kinugasa/Aldol Cascade | Copper(I) catalyst | Chiral spiro β-lactams | High diastereo- and enantioselectivity | rsc.org |
| Staudinger Reaction | Cyclic ketene, Imine | Spiro β-lactams | High diastereoselectivity | acs.org |
| Formal [3+2] Cycloaddition | - | Spiro-γ-lactam | Stereoselective | nih.govnih.gov |
Controlling the stereochemistry at the spirocyclic center is a critical challenge in the synthesis of these complex molecules. The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the products.
In the organocatalytic synthesis of α-spiro-δ-lactams, the secondary amine catalyst is crucial for controlling the stereoselectivity of the initial Michael addition step. researchgate.net Similarly, in the copper-catalyzed Kinugasa/aldol cascade, a retro-aldol/aldol equilibrium process of the spirobilactam products is key to achieving high diastereoselectivity. rsc.org
The electronic nature of substituents can also influence stereoselectivity. In the PPY-catalyzed Staudinger reaction, changing the N-protecting group on the imine from N-tosyl to N-triflyl can reverse the diastereoselectivity from cis-selective to trans-selective. nih.gov This electronic control provides a powerful tool for tuning the stereochemical outcome of the reaction.
Modern Synthetic Techniques and Optimized Reaction Conditions
Modern synthetic methods aim to improve reaction efficiency, reduce environmental impact, and provide access to novel chemical structures. Microwave-assisted synthesis and solvent-free or catalyst-free conditions are key developments in this area.
Microwave-assisted organic synthesis has gained considerable attention for its ability to accelerate reaction rates, increase yields, and shorten reaction times. researchgate.netdergipark.org.trdergipark.org.tr This technique has been successfully applied to the synthesis of spiro[5.5]undecane derivatives. researchgate.netdergipark.org.trdergipark.org.tr
For instance, the microwave-induced reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one to synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione significantly reduces the reaction time from 2-3 hours under conventional heating to 15-20 minutes with microwave irradiation. dergipark.org.tr This demonstrates the efficiency of microwave heating in synthesizing complex organic molecules. researchgate.netdergipark.org.tr Microwave irradiation is a promising tool for accelerating reaction rates and improving yields in the synthesis of spiro heterocycles. rsc.org
The Biginelli reaction, a multicomponent condensation, has also been significantly improved by microwave heating, leading to higher product yields. nih.gov
The development of solvent-free and catalyst-free synthetic methods is a major goal in green chemistry, aiming to reduce waste and environmental impact. wiley.com While the direct application of both solvent-free and catalyst-free conditions for the synthesis of this compound is not extensively documented in the provided search results, related examples highlight the potential of these approaches.
The synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones can be achieved by reacting diarylideneacetones with barbituric acid under reflux in aqueous ethanol without the use of a catalyst. researchgate.net This demonstrates the feasibility of catalyst-free synthesis for certain spirocyclic systems.
The broader field of organic synthesis is increasingly exploring solvent-free conditions, often in combination with techniques like ball-milling or microwave irradiation, to promote greener chemical transformations. wiley.com The application of these principles to the synthesis of diazaspiro[5.5]undecanes represents a promising area for future research.
Application of Specific Reagents and Catalysts in the Synthesis of 1,8-Diazaspiro[5.5]undecane and its Derivatives
The construction of the 1,8-diazaspiro[5.5]undecane framework relies on strategic chemical transformations where the choice of reagents and catalysts is paramount to achieving desired stereochemistry and yield. Key methodologies involve the use of organometallic reagents for carbon-carbon bond formation, Lewis acids to facilitate rearrangement reactions, and palladium on carbon for reductive processes.
Organometallic Reagents
Organometallic reagents are instrumental in the asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane system, primarily through their addition to nitrile groups to form intermediate imine salts that subsequently undergo intramolecular cyclization. researchgate.netacs.org A notable approach starts from 2-cyano-6-phenyloxazolopiperidine, a chiral starting material. The core of this strategy is the nucleophilic addition of an organometallic reagent to the cyano group, which then triggers an in-situ intramolecular nucleophilic alkylation to forge the spirocyclic system. researchgate.netacs.org
Two distinct procedures have been developed based on this principle: a reductive-cyclization and an alkylation-cyclization, which allow for the preparation of variously substituted 1,8-diazaspiro[5.5]undecane derivatives. researchgate.net
Reductive-Cyclization: This method leads to the formation of unsubstituted and monosubstituted spiro compounds. The process involves the reaction of an α-amino nitrile with an organometallic reagent, followed by a reduction step that also facilitates cyclization. researchgate.netacs.org
Alkylation-Cyclization: This pathway is employed for creating disubstituted derivatives. It involves a sequence of alkylation followed by cyclization, expanding the structural diversity of the target molecules. researchgate.net
The reactivity of the organometallic reagent is a critical factor. Highly reactive organolithium reagents, for instance, show a strong tendency for nucleophilic addition to the nitrile, which is the key step initiating the cyclization cascade. researchgate.net
Table 1: Synthesis of 2-Pentyl-1,8-diazaspiro[5.5]undecane via Organometallic Addition
| Precursor | Organometallic Reagent | Product(s) | Yield |
|---|
Data sourced from J. Org. Chem. 1993, 58, 6451-6456. acs.org
Lewis Acids
Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), are employed to catalyze isomerization reactions, converting bicyclic lactams into the desired spiro lactam framework of this compound. researchgate.net In a reported synthesis, chiral non-racemic 5,5- and 5,6-bicyclic lactams are treated with aluminum trichloride in 1,2-dichloroethane. This treatment induces an isomerization that results in the formation of spiro lactams in high yield and with significant diastereoselectivity (>3:1). researchgate.net
X-ray crystallography studies of the resulting products revealed that the stereochemical outcome of the spiro-center formation is dependent on the nature of the bicyclic precursor. researchgate.net
Table 2: Lewis Acid-Catalyzed Isomerization to Spiro Lactams
| Catalyst | Substrate | Solvent | Outcome |
|---|
Data sourced from ResearchGate, Request PDF, Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. researchgate.net
Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) serves as a crucial catalyst in the final steps of synthesis, particularly for hydrogenolysis reactions. researchgate.net This heterogeneous catalyst is widely used for its efficiency in removing protecting groups, such as the N-benzyl group, under reductive conditions. In the synthesis of the parent (6R)-1,8-diazaspiro[5.5]undecane, a precursor is subjected to hydrogenolysis using Pd/C as the catalyst, which efficiently cleaves the protecting group to yield the final product. acs.org
An optimized 3% Pd/C formulation has been noted for its superior activity in N-hydrogenolysis processes, highlighting that catalyst performance can be fine-tuned by adjusting the metal dispersion and the type of carbon support used. researchgate.net
Table 3: Application of Palladium on Carbon in 1,8-Diazaspiro[5.5]undecane Synthesis
| Catalyst | Reaction Type | Substrate Example | Product | Yield |
|---|
Data sourced from J. Org. Chem. 1993, 58, 6451-6456. acs.org
Advanced Elucidation of Molecular Structure and Conformational Preferences
Comprehensive Spectroscopic Characterization of 1,8-Diazaspiro[5.5]undecan-2-one
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of this compound. High-resolution NMR and IR spectroscopy, in particular, offer a window into the electronic environment of individual atoms and the nature of the functional groups present.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two piperidine-based rings. The protons on the lactam ring, particularly those adjacent to the carbonyl group and the nitrogen atom, would appear at a lower field (higher ppm) due to deshielding effects. The protons on the second piperidine (B6355638) ring would exhibit chemical shifts typical for cyclic amines. The N-H protons of the lactam and the secondary amine would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration. preprints.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from analogous spirocyclic lactam and diazaspiroalkane structures mdpi.comnih.govresearchgate.net)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (C2) | - | ~170-177 |
| CH₂ (C3) | ~2.2-2.5 | ~30-35 |
| CH₂ (C4) | ~1.5-1.8 | ~25-30 |
| Spiro C (C5) | - | ~60-65 |
| CH₂ (C6) | ~1.5-1.9 | ~30-40 |
| CH₂ (C7) | ~2.6-3.0 | ~45-50 |
| NH (N8) | Broad, variable | - |
| CH₂ (C9) | ~2.6-3.0 | ~45-50 |
| CH₂ (C10) | ~1.5-1.9 | ~30-40 |
| NH (N1) | Broad, variable | - |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent features in its IR spectrum are associated with the lactam and secondary amine groups.
The most characteristic absorption band is the carbonyl (C=O) stretch of the six-membered lactam ring (a δ-lactam). This peak is typically strong and sharp, appearing in the region of 1650-1680 cm⁻¹. The exact frequency can be influenced by ring strain and hydrogen bonding. Another key feature is the N-H stretching vibration of the lactam, which is expected to be a medium to strong band around 3200 cm⁻¹. mdpi.com The presence of intermolecular hydrogen bonding can cause this peak to broaden.
The secondary amine in the second ring also exhibits a characteristic N-H stretching vibration, typically a weaker and sharper peak than the lactam N-H, in the 3300-3500 cm⁻¹ region. Additionally, C-H stretching vibrations from the methylene (B1212753) groups of the rings will be observed in the 2850-2960 cm⁻¹ range. mdpi.com
Table 2: Characteristic IR Absorption Frequencies for this compound (Based on data from analogous compounds and standard IR correlation tables mdpi.com)
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Lactam | C=O stretch | 1650 - 1680 | Strong, Sharp |
| Lactam | N-H stretch | ~3200 | Medium-Strong, can be broad |
| Secondary Amine | N-H stretch | 3300 - 3500 | Weak-Medium, Sharp |
| Alkane | C-H stretch | 2850 - 2960 | Medium-Strong |
| Amine | N-H bend | 1550 - 1650 | Medium |
X-ray Crystallographic Analysis of this compound and Related Diazaspiro[5.5]undecane Structures
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound was not found in the surveyed literature, extensive studies on related spiro-β-lactams and other diazaspiro[5.5]undecane derivatives offer significant insights into its likely structural features. soton.ac.ukuc.ptuzh.ch
Conformational Analysis of the Bridged and Spirocyclic Rings (e.g., Chair Conformation)
The two six-membered rings in this compound are expected to adopt conformations that minimize steric and torsional strain. For six-membered rings, the chair conformation is generally the most stable. Therefore, it is highly probable that both the lactam-containing ring and the piperidine ring exist in chair or slightly distorted chair conformations. uzh.ch
In related 3,9-diazaspiro[5.5]undecane systems, computational and crystallographic studies have confirmed that the double-chair conformation is the most stable arrangement. soton.ac.uk The spiro fusion introduces significant conformational rigidity compared to non-spirocyclic analogs. This restricted conformation is a key feature of spiro-lactams, which have been explored as mimics of peptide β-turns due to their well-defined and stable secondary structures. uc.ptacs.org
Intermolecular Interactions and Crystal Packing Architectures
In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this packing is dictated by intermolecular forces. The most significant of these for this molecule is hydrogen bonding. acs.org
Mechanistic Investigations in the Formation and Transformation of 1,8 Diazaspiro 5.5 Undecan 2 One
Proposed Reaction Mechanisms for Spiro-Lactam Synthesis
The construction of the 1,8-diazaspiro[5.5]undecan-2-one core often involves elegant cascade reactions that form multiple bonds in a single operation. These transformations are governed by a series of well-defined mechanistic steps, including double Michael additions and intramolecular rearrangements, often orchestrated by the strategic use of catalysts and reaction conditions.
The double Michael addition, or conjugate addition, is a powerful tool for the formation of cyclic and spirocyclic systems. masterorganicchemistry.com In the context of this compound synthesis, this reaction typically involves the sequential addition of a nucleophile to two electrophilic centers within the same molecule, leading to the formation of the spirocyclic framework.
A common strategy involves the reaction of a suitable nitrogen-containing nucleophile with a dienone or a related Michael acceptor. The mechanism proceeds in a stepwise fashion:
First Michael Addition: The initial step is the conjugate addition of a primary amine or a related nitrogen nucleophile to one of the electrophilic double bonds of the Michael acceptor. This forms an enolate intermediate. masterorganicchemistry.com
Proton Transfer: A proton transfer event then occurs, leading to the formation of a more stable intermediate.
Second Michael Addition (Intramolecular): The newly formed nucleophilic center within the molecule then undergoes an intramolecular Michael addition to the second electrophilic double bond. This cyclization step is what ultimately forges the spirocyclic ring system. nih.gov
Protonation: The final step involves the protonation of the resulting enolate to yield the stable this compound product. masterorganicchemistry.com
The efficiency and diastereoselectivity of this tandem reaction are often influenced by the nature of the starting materials, the solvent, and the presence of a catalyst. nih.gov For instance, palladium(II) catalysts have been employed to facilitate the enantioselective double 1,4-addition of an in situ generated azlactone intermediate to a dienone, showcasing a formal [5+1] cycloaddition. nih.gov
Intramolecular rearrangements can play a pivotal role in the synthesis of spiro-lactams, sometimes leading to unexpected yet valuable molecular architectures. One such notable transformation is the aza-semipinacol-type rearrangement. nih.gov This type of rearrangement has been observed during the synthesis of related bromo-substituted indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones, where a benzyl (B1604629) group migrates from one carbon to an adjacent one. nih.gov While not directly documented for this compound itself in the provided context, the possibility of such rearrangements underscores the complexity of these reactions and the potential for accessing diverse molecular scaffolds.
These rearrangements are typically triggered by the formation of a reactive intermediate, such as a carbocation or a related electron-deficient species. The migration of a substituent then occurs to stabilize this intermediate, leading to a skeletal reorganization of the molecule. The regioselectivity of such rearrangements is often dictated by the migratory aptitude of the different substituents and the stability of the resulting rearranged product.
The formation and reaction of transient intermediates are central to many synthetic strategies for constructing spiro-lactams. Iminium ions and bromonium ions are two such key intermediates that can profoundly influence the course of a reaction.
Iminium Ions:
Iminium ions are cationic species characterized by a C=N+ double bond. They are significantly more electrophilic than the corresponding imines or aldehydes, making them highly susceptible to nucleophilic attack. acs.orgmasterorganicchemistry.com In the context of spiro-lactam synthesis, iminium ions can be generated in situ from the condensation of an amine with a carbonyl compound or through the activation of an α-amino nitrile. researchgate.netnih.gov
The generation of an iminium ion can trigger a cascade of reactions, including intramolecular cyclizations. nih.gov For example, the generation of an iminium ion from a functionalized α-amino nitrile can be followed by an in situ intramolecular nucleophilic alkylation to construct the spirocyclic core of 1,8-diazaspiro[5.5]undecane derivatives. researchgate.net The reactivity of the iminium ion can be modulated by the reaction conditions and the nature of the substituents, which can sometimes lead to side reactions such as the formation of an enamine via deprotonation. researchgate.net
Bromonium Ions:
Bromonium ions are three-membered ring intermediates formed by the electrophilic addition of bromine to a double bond. libretexts.orgyoutube.comyoutube.com The formation of a bromonium ion activates the double bond towards nucleophilic attack. In the synthesis of spiro-lactams, a neighboring nucleophilic group, such as an amide, can attack the bromonium ion in an intramolecular fashion. nih.gov
This neighboring group participation can proceed through two possible pathways:
Direct Attack: The N-nucleophile can directly attack the bromonium ion to form the desired lactam. nih.gov
Oxonium-Ion Mediated Opening: Alternatively, an oxonium-ion intermediate could be generated, followed by a favorable cyclization to yield the spiro-lactam. nih.gov
The stereochemistry of the final product is often dictated by the anti-attack of the nucleophile on the bromonium ion, leading to the formation of specific stereoisomers. libretexts.org
Examination of Stereochemical Control in Cyclization Events
Achieving stereochemical control is a paramount objective in modern organic synthesis, particularly for the preparation of biologically active molecules. In the synthesis of this compound and related spiro-lactams, the formation of new stereocenters during the cyclization event requires careful consideration of the reaction mechanism and conditions.
Asymmetric synthesis strategies have been developed to control the stereochemical outcome. For instance, the use of chiral catalysts, such as a planar chiral ferrocene (B1249389) bispalladacycle, has been shown to induce high enantioselectivity in the double Michael addition reaction to form spirocyclic azlactones, even though the diastereoselectivity may be moderate. nih.gov Similarly, the use of chiral auxiliaries, such as Evans oxazolidinones, has been employed in the asymmetric synthesis of 3,9-diazaspiro[5.5]undecanes.
The stereochemistry of the cyclization can also be influenced by the inherent conformational preferences of the reacting molecules. Spectroscopic studies have shown that spirocycles can adopt specific conformations, such as a twist conformation over a chair conformation for the cyclohexanone (B45756) moiety in certain spirocyclic azlactones. nih.gov These conformational biases can influence the facial selectivity of the intramolecular attack, thereby determining the relative stereochemistry of the newly formed stereocenters.
In reactions involving bromonium ions, the inherent anti-stereochemistry of the nucleophilic attack on the bridged intermediate provides a powerful tool for controlling the relative stereochemistry of the two newly introduced functional groups. libretexts.org However, in some cases, a non-stereoselective mode of reactivity has been observed, leading to racemic mixtures of the desired spiro-lactams. nih.gov
Kinetic and Thermodynamic Considerations in Reaction Optimization
The optimization of a chemical reaction involves a delicate balance between kinetic and thermodynamic factors to maximize the yield and selectivity of the desired product. In the synthesis of this compound, understanding these principles is crucial for developing practical and efficient synthetic protocols.
Kinetic Control vs. Thermodynamic Control:
Kinetic Control: Under kinetic control, the product that is formed the fastest will be the major product. This is typically favored at lower reaction temperatures and shorter reaction times. The transition state leading to the kinetic product has a lower activation energy.
Thermodynamic Control: Under thermodynamic control, the most stable product will be the major product. This is favored at higher reaction temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable form.
In the synthesis of layered oxides, for example, it has been shown that reactions often yield non-equilibrium kinetic byproducts instead of the thermodynamically stable phase. berkeley.edu This highlights that when thermodynamic driving forces are small, kinetically viable transformations can dictate the reaction pathway. berkeley.edu
Reaction Optimization:
The optimization of the synthesis of this compound and its derivatives involves systematically varying reaction parameters to favor the desired outcome. Key parameters that are often optimized include:
Temperature: As seen in the synthesis of spiro-isoxazoline-lactams, the reaction rate can be significantly influenced by temperature. nih.gov While higher temperatures can increase the reaction rate, they can also lead to the decomposition of intermediates or favor the formation of undesired byproducts. nih.gov
Catalyst: The choice of catalyst is critical for both the rate and selectivity of the reaction. For instance, catalyst optimization for N-hydrogenolysis activity involved selecting the appropriate carbon support and optimizing the palladium metal dispersion. researchgate.net
Solvent: The solvent can have a profound effect on the reaction by influencing the solubility of reactants, stabilizing intermediates, and affecting the reaction rate.
Additives: The addition of reagents such as a base can be crucial for the progression of the reaction, for example, by facilitating proton abstraction. nih.gov
By carefully manipulating these parameters, chemists can steer the reaction towards the desired product, maximizing yield and controlling stereochemistry. The interplay between kinetic and thermodynamic factors is a constant consideration in this optimization process, often requiring a detailed understanding of the reaction mechanism to make informed decisions.
Chemical Reactivity and Derivatization Strategies for the 1,8 Diazaspiro 5.5 Undecan 2 One Scaffold
Functional Group Transformations within the Spiro-Lactam Core
The spiro-lactam core of 1,8-diazaspiro[5.5]undecan-2-one contains a carbonyl group and a lactam ring that are susceptible to various transformations, providing avenues for structural modification.
The carbonyl group of the lactam is a key site for nucleophilic attack. While direct substitution at the carbonyl carbon of a lactam is challenging due to the resonance stabilization of the amide bond, reactions can be facilitated. For instance, in the synthesis of related diazaspiro compounds, the lactam carbonyl can be involved in cyclization reactions. uzh.chacs.orguzh.ch The general reactivity of carbonyl groups suggests that strong nucleophiles could potentially open the lactam ring, though this is often an undesired side reaction. More commonly, the exocyclic carbonyl group in related diazaspiro systems is targeted. For example, in the synthesis of 1,9-diazaspiro[5.5]undecan-2-one derivatives, the carbonyl at position 2 is a common feature and its presence influences the biological activity of the resulting compounds. nih.govnih.gov
The lactam ring of this compound can undergo reduction to the corresponding cyclic amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net The reduction of the lactam to a saturated spiro-diamine significantly alters the geometry and basicity of the scaffold, providing access to a different chemical space. Conversely, oxidation of the lactam ring is less common but could potentially lead to the formation of imides or other oxidized species, depending on the reaction conditions and the specific oxidizing agent used. The catalytic hydrogenation of related diazaspiranes can lead to the hydrogenolytic splitting of the C–N bond, resulting in substituted piperidines. researchgate.net
Introduction and Modification of Substituents on the Diazaspiro[5.5]undecane Skeleton
The nitrogen atoms of the diazaspiro[5.5]undecane skeleton are primary sites for introducing molecular diversity through alkylation and acylation reactions. Furthermore, modern cross-coupling methodologies enable the formation of carbon-carbon bonds, expanding the range of accessible derivatives.
The secondary amine at the 8-position of the this compound scaffold is readily functionalized through N-alkylation and N-acylation reactions. acs.orgnih.gov These reactions are fundamental for exploring the structure-activity relationships (SAR) of pharmacologically active compounds.
N-Alkylation: This is typically achieved by reacting the spiro-lactam with an alkyl halide in the presence of a base. This method allows for the introduction of a wide variety of alkyl and arylalkyl groups. For example, N-alkylation with phenethyl bromide has been used in the synthesis of dual μ-opioid receptor agonists and σ1 receptor antagonists. acs.orgnih.gov Reductive amination is another effective method for N-alkylation. nih.gov
N-Acylation: Acylation of the secondary amine is accomplished using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing the binding of the molecule to its biological target. acs.orgnih.gov
These diversification strategies are crucial for fine-tuning the pharmacological properties of the this compound scaffold. The table below summarizes some examples of N-alkylation and N-acylation reactions.
| Reagent | Reaction Type | Product | Reference |
| Alkyl Halide | N-Alkylation | N-Alkyl-1,8-diazaspiro[5.5]undecan-2-one | researchgate.net |
| Acid Chloride | N-Acylation | N-Acyl-1,8-diazaspiro[5.5]undecan-2-one | researchgate.net |
| Sulfonyl Chloride | N-Sulfonylation | N-Sulfonyl-1,8-diazaspiro[5.5]undecan-2-one | researchgate.net |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.org This reaction is highly versatile and has been instrumental in the synthesis of a wide array of aryl amines. wikipedia.orgorganic-chemistry.org In the context of the this compound scaffold, the secondary amine can be coupled with various aryl halides to introduce aromatic substituents. This strategy has been successfully employed in the synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, where a spirocycle intermediate is coupled with a bromo aryl compound. uzh.chacs.orguzh.ch While direct examples for the this compound are not explicitly detailed in the provided search results, the principles of the Buchwald-Hartwig reaction are broadly applicable. wikipedia.orgorganic-chemistry.org Ullmann or Buchwald-Hartwig coupling conditions have also been used for the arylation of related diazaspiro compounds. sci-hub.se
The general scheme for a Buchwald-Hartwig amination involving the this compound scaffold would be:
This compound + Ar-X (Aryl Halide) --(Pd catalyst, Ligand, Base)--> 8-Aryl-1,8-diazaspiro[5.5]undecan-2-one
This reaction significantly expands the chemical diversity of the scaffold by allowing the introduction of a wide range of substituted and unsubstituted aryl groups.
Regioselective and Stereoselective Functionalization Techniques
Achieving regioselectivity and stereoselectivity in the functionalization of the this compound scaffold is crucial for developing specific and potent bioactive molecules.
Regioselectivity: The two nitrogen atoms in the 1,8-diazaspiro[5.5]undecane core are chemically distinct, allowing for regioselective functionalization. The nitrogen at position 1 is part of a lactam, making it less nucleophilic than the secondary amine at position 8. Therefore, reactions such as N-alkylation and N-acylation will preferentially occur at the 8-position under standard conditions. acs.orgnih.gov In cases where functionalization at the lactam nitrogen is desired, protection of the more reactive secondary amine would be necessary.
Stereoselectivity: The spirocyclic nature of the this compound scaffold introduces chirality. Asymmetric synthesis is a key strategy to obtain enantiomerically pure derivatives. This can be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis. For instance, the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been accomplished through a reductive-cyclization procedure starting from a functionalized α-amino nitrile. researchgate.net The use of chiral auxiliaries, such as Evans oxazolidinones, has also been reported for the asymmetric synthesis of related diazaspiro compounds. researchgate.net Stereoselective synthesis of diazaspiro[5.5]undecane derivatives has also been achieved via a base-promoted double Michael addition reaction. researchgate.net
The development of regioselective and stereoselective methods is an active area of research, as it allows for the precise control over the three-dimensional structure of the final compounds, which is often critical for their biological activity.
Theoretical and Computational Chemistry Studies of 1,8 Diazaspiro 5.5 Undecan 2 One
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating molecular structures and electronic properties. For spirocyclic lactams and related structures, DFT calculations, particularly with the B3LYP hybrid functional, are extensively employed for geometric optimization. doi.org Advanced basis sets such as 6-311++G(2d,p) are often used to achieve high accuracy in these calculations, which can be performed for molecules in the gas phase or with solvent models to simulate solution-phase behavior. doi.org
The optimization process determines the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. From this optimized geometry, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net Molecular electrostatic potential (MEP) studies, calculated at levels like B3LYP/6-311+G(d,p), reveal the charge distribution and identify regions susceptible to nucleophilic and electrophilic attack. researchgate.net
| Methodology | Description | Common Application |
|---|---|---|
| B3LYP Functional | A hybrid exchange-correlation functional combining Hartree-Fock exchange with DFT exchange and correlation. doi.org | Geometric optimization and electronic property calculations for organic molecules. doi.orgresearchgate.net |
| 6-311++G(2d,p) Basis Set | A triple-zeta Pople-style basis set that includes diffuse functions (++) and polarization functions (2d,p) for higher accuracy. doi.org | Advanced optimization and property calculations, especially when modeling non-covalent interactions. doi.org |
| Polarizable Continuum Model (PCM) | An implicit solvation model that treats the solvent as a continuous dielectric medium. nih.gov | Simulating the effects of a solvent on molecular geometry and properties. nih.gov |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)
Computational chemistry is instrumental in predicting spectroscopic data, which aids in structure elucidation and the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. nih.gov Methodologies such as geometry optimization at the B3LYP-D3/6-311G(d,p) level, combined with GIAO calculations using functionals like WP04 for ¹H and ωB97X-D for ¹³C, have shown high accuracy when benchmarked against experimental data. nih.gov These predictions can be crucial for assigning complex spectra and confirming the structures of novel spirocyclic compounds. nih.gov
Vibrational Frequencies: DFT can also be used to calculate the harmonic vibrational frequencies of a molecule. uit.noresearchgate.net These calculations predict the positions of absorption bands in the infrared (IR) spectrum. The process involves computing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements) at the optimized geometry. bohrium.com The accuracy of these predictions depends on the chosen functional and basis set. bohrium.com While there can be systematic errors, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental IR spectra. These calculations help in assigning specific vibrational modes to observed experimental peaks. youtube.com
Electronic Spectra: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). These theoretical spectra can be compared with experimental data to understand the electronic structure and transitions within the molecule.
| Spectroscopy | Computational Method | Typical Application |
|---|---|---|
| NMR | DFT with GIAO method (e.g., WP04/6-311++G(2d,p)) nih.gov | Prediction of ¹H and ¹³C chemical shifts to aid in structural assignment. nih.gov |
| IR | DFT Frequency Calculations (e.g., B3LYP/6-31G) youtube.com | Calculation of harmonic vibrational frequencies to interpret IR spectra. uit.noyoutube.com |
| UV-Vis | Time-Dependent DFT (TD-DFT) nih.gov | Simulation of electronic transitions to understand UV-Vis absorption spectra. nih.gov |
Molecular Modeling and Conformational Landscape Analysis in Scaffold Design
The diazaspiro[5.5]undecane core is a sp³-rich scaffold, which provides a rigid, three-dimensional framework highly valued in modern drug design. soton.ac.uk Molecular modeling and conformational analysis are essential for understanding how the inherent rigidity and globular shape of this scaffold can be exploited to achieve high target affinity and selectivity. soton.ac.ukrsc.org
Computational methods can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For the 1,8-diazaspiro[5.5]undecan-2-one scaffold, this involves analyzing the chair and boat conformations of the piperidine (B6355638) rings and the relative orientations of substituents. This conformational information is critical in scaffold-based drug design, where the spirocyclic core is used to orient functional groups in a precise spatial arrangement to interact with biological targets, such as protein binding pockets. soton.ac.uk For instance, modeling studies on related 3,9-diazaspiro[5.5]undecane antagonists helped to propose a binding mode at the GABA-A receptor interface, guiding the rational design of new analogs. soton.ac.uk
Quantum Chemical Characterization of Reactivity and Reaction Pathways
Quantum chemical calculations are used to investigate the reactivity of this compound and to elucidate the mechanisms of reactions involving its synthesis or modification. DFT can be used to model entire reaction pathways, locating transition states and intermediates. diva-portal.orgrsc.org
By calculating the activation energies for different potential reaction routes, chemists can predict the most likely mechanism and understand factors that control selectivity (e.g., regioselectivity or stereoselectivity). rsc.org For example, in the synthesis of spiro-β-lactam-pyrroloquinolines, computational studies could clarify the energetics of the sequential SNAr/SN2 intramolecular cyclization steps. acs.org Similarly, understanding the reactivity of the lactam carbonyl group or the amine functionalities through computational analysis of frontier molecular orbitals (HOMO/LUMO) can guide the development of new synthetic transformations. researchgate.net These studies provide a detailed, atomistic understanding of chemical processes that is often difficult to obtain through experimental means alone. researchgate.net
Synthetic Utility of the 1,8 Diazaspiro 5.5 Undecan 2 One Scaffold in Complex Molecule Synthesis
Application as a Core Building Block for Diverse Chemical Libraries and Analogs
The inherent conformational rigidity and the presence of multiple functionalization points make spirocyclic scaffolds, such as the diazaspiro[5.5]undecane system, attractive cores for the construction of diverse chemical libraries. These libraries are instrumental in the discovery of novel therapeutic agents. For instance, extensive research has been conducted on isomers like 1,9-diazaspiro[5.5]undecan-2-ones, which have been utilized as central scaffolds in the development of compounds targeting a range of diseases, including obesity and pain. researchgate.netnih.govnih.gov The 1,9-diaza isomer has been a key building block for creating libraries of compounds with varying substituents, leading to the identification of potent modulators of biological targets. nih.gov
In contrast, the application of 1,8-diazaspiro[5.5]undecan-2-one as a core building block for diverse chemical libraries is not well-documented in the current scientific literature. While the principles of diversity-oriented synthesis (DOS) are broadly applicable to such scaffolds, specific examples of large-scale library synthesis originating from the 1,8-diaza isomer are scarce. beilstein-journals.orgrsc.org The development of versatile synthetic routes to access variously substituted this compound building blocks would be a critical first step to enable its use in generating novel chemical matter for high-throughput screening and drug discovery programs.
Integration into Natural Product Analogs and Bio-Inspired Scaffolds (e.g., Aza Analogs of Histrionicotoxins)
The synthesis of natural product analogs is a powerful strategy for understanding their mechanism of action and developing new therapeutic agents with improved properties. The 1-azaspiro[5.5]undecane skeleton is the core structure of the histrionicotoxin (B1235042) family of alkaloids, which are potent non-competitive inhibitors of the nicotinic acetylcholine (B1216132) receptor. drugfuture.comnih.govclockss.org Consequently, significant synthetic effort has been directed towards the construction of this mono-aza spirocycle and its analogs. nih.govclockss.org
The concept of creating "aza-analogs" by incorporating additional nitrogen atoms into a known bioactive scaffold is a common tactic in medicinal chemistry to explore new chemical space and modulate pharmacological properties. A notable example is the synthesis of a disubstituted 1,8-diazaspiro[5.5]undecane derivative as an aza analog of perhydrohistrionicotoxin. researchgate.net This finding suggests the feasibility of using the 1,8-diazaspiro[5.5]undecane core to mimic the spatial arrangement of the histrionicotoxin pharmacophore. However, beyond this, there is a significant lack of published research on the broader integration of the This compound scaffold into other natural product analogs or bio-inspired scaffolds. The development of synthetic methodologies to access and elaborate this specific spiro-lactam would be essential to explore its potential in this area.
Design of Conformationally Restricted Analogues for Rational Structure-Based Design
The spirocyclic nature of this compound inherently limits its conformational flexibility. This rigidity is a highly desirable feature in rational drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. By locking the relative orientation of substituents, the spirocyclic core allows for a more precise probing of a target's binding site.
Development of Novel Chemical Probes and Intermediates for Advanced Synthetic Pathways
Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. nih.govnih.gov An ideal chemical probe should be potent, selective, and cell-permeable, and its synthesis should be tractable. The rigid this compound scaffold, with its potential for derivatization, could serve as a foundation for the development of novel chemical probes. For instance, a related 2-azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one has been suggested as a potential biological probe, indicating the utility of the broader azaspiro[5.5]undecane class in this context. However, there are no specific reports on the development of a chemical probe based on the This compound core.
Furthermore, the utility of a chemical scaffold is often demonstrated by its successful incorporation as a key intermediate in the synthesis of more complex molecules. While various diazaspiro[5.5]undecane isomers have been used as synthetic intermediates, the role of This compound in advanced synthetic pathways remains to be established. The development of robust and scalable synthetic routes to this compound would be a prerequisite for its adoption as a versatile intermediate in organic synthesis.
Emerging Trends and Future Directions in 1,8 Diazaspiro 5.5 Undecan 2 One Chemistry
Development of Greener and More Sustainable Synthetic Routes for Spiro-Lactams
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of complex molecules like spiro-lactams traditionally involves multi-step processes that often utilize harsh reagents and organic solvents. Consequently, a major trend is the development of more sustainable and environmentally benign methodologies.
One promising approach is the use of biocatalysis. For instance, lipase-catalyzed one-pot tandem reactions have been successfully employed for the synthesis of spirooxindoles in aqueous media. mdpi.com This method leverages the catalytic activity of enzymes to facilitate complex transformations under mild conditions, significantly reducing the environmental impact. mdpi.com While not yet specifically reported for 1,8-diazaspiro[5.5]undecan-2-one, the extension of such biocatalytic methods to its synthesis represents a significant future direction. The use of water as a solvent and the high selectivity of enzymes offer a green alternative to conventional organic synthesis. mdpi.com
Another key area of development is the use of reusable catalysts and the implementation of one-pot reactions. For example, functionalized graphitic carbon nitride has been utilized as a reusable catalyst for the synthesis of various spiro-compounds in aqueous media. mdpi.com These approaches not only simplify reaction procedures but also align with the principles of a circular economy by enabling catalyst recycling. The future of spiro-lactam synthesis will likely see a greater integration of these sustainable practices, moving away from stoichiometric reagents towards catalytic and more atom-economical processes. chiralpedia.com
Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Spiro-Lactams
| Feature | Conventional Synthetic Routes | Greener Synthetic Routes |
| Solvents | Often rely on hazardous organic solvents (e.g., toluene, dichloroethane). mdpi.comresearchgate.net | Prioritize aqueous media or benign solvents. mdpi.com |
| Catalysts | May use stoichiometric amounts of harsh reagents or heavy metal catalysts. researchgate.net | Employ biocatalysts (e.g., lipases), organocatalysts, or reusable solid-supported catalysts. mdpi.com |
| Reaction Conditions | Can require high temperatures and pressures. | Often proceed under mild conditions (e.g., lower temperatures). mdpi.com |
| Waste Generation | Tend to produce significant amounts of chemical waste. | Aim for higher atom economy and reduced waste streams. chiralpedia.com |
| Sustainability | Lower, due to reliance on finite resources and generation of persistent pollutants. | Higher, through the use of renewable resources and biodegradable components. chiralpedia.com |
Innovations in Catalytic Asymmetric Synthesis of Complex Diazaspiro Systems
The creation of specific stereoisomers is crucial in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective production of complex molecules, and its application to diazaspiro systems is a rapidly advancing area of research. frontiersin.orgmdpi.com
Recent years have seen significant progress in the development of novel chiral catalysts, including metal complexes, organocatalysts, and biocatalysts. frontiersin.orgchiralpedia.com For instance, squaramide-based organocatalysts have been effectively used in the asymmetric synthesis of spiropyrazolones, achieving high enantioselectivities. uva.es These small organic molecules are often metal-free, reducing concerns about heavy metal contamination in the final products. frontiersin.org The development of enantioselective catalytic routes to 1,8-diazaspiro[5.5]undecane derivatives has been an area of focus, with methods being developed to control the stereochemistry at the spirocyclic center. researchgate.net
Future innovations are expected to come from the development of dual-catalysis systems, where two different catalysts work in concert to achieve higher levels of stereocontrol. chiralpedia.com Furthermore, the application of flow chemistry to asymmetric synthesis offers advantages such as improved reaction control, enhanced safety, and the potential for seamless integration into multi-step continuous manufacturing processes. nih.govnih.gov The combination of highly selective catalysts with the precise control offered by flow reactors will be instrumental in the efficient and scalable synthesis of enantiomerically pure diazaspiro compounds. nih.gov
Advanced Strategies for Scaffold Derivatization and Diversification beyond Current Methodologies
To explore the chemical space around a core scaffold like this compound, chemists are developing advanced strategies for its derivatization and diversification. Moving beyond simple functional group modifications, these new approaches involve more profound alterations of the molecular framework.
One such strategy is scaffold remodeling, which involves the selective cleavage, expansion, or rearrangement of the rings within the spirocyclic system. nih.gov For example, the cleavage of a urea (B33335) moiety within a diazaspirotricycle can lead to the formation of a spirobicyclic diamine. nih.gov Ring-expansion reactions can be employed to introduce additional atoms into the heterocyclic rings, thereby accessing novel scaffolds. nih.gov These top-down approaches start with a complex, pre-formed scaffold and systematically deconstruct or rearrange it to generate a library of diverse, three-dimensional molecules. nih.gov
Another emerging area is late-stage functionalization, which focuses on the introduction of functional groups into complex molecules at a late stage in the synthetic sequence. This allows for the rapid generation of analogues from a common advanced intermediate. Techniques for the selective C-H activation and functionalization of traditionally unreactive positions are particularly valuable in this context. frontiersin.orgnih.gov For diazaspiro[5.5]undecane systems, this could enable the targeted modification of the piperidine (B6355638) or lactam rings to fine-tune the pharmacological properties of the resulting compounds.
Table 2: Emerging Scaffold Diversification Strategies
| Strategy | Description | Potential Application to this compound |
| Ring-Cleavage | Selective opening of one of the rings in the spirocyclic system to generate a new, more flexible scaffold. nih.gov | Cleavage of the lactam or piperidine ring to create novel acyclic or macrocyclic derivatives. |
| Ring-Expansion | Insertion of atoms into an existing ring to increase its size. nih.gov | Expansion of the six-membered rings to form seven- or eight-membered heterocyclic systems. |
| Ring-Addition | Annulation of a new ring onto the existing spirocyclic framework. nih.gov | Fusion of aromatic or heterocyclic rings to the diazaspiro core to explore new chemical space. |
| Late-Stage C-H Functionalization | Direct introduction of functional groups at C-H bonds in a complex molecule. frontiersin.org | Selective functionalization of the piperidine or lactam rings to rapidly generate diverse analogues. |
Integration of Machine Learning and AI in the Design and Synthesis of Novel Diazaspiro[5.5]undecane Architectures
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 1,8-Diazaspiro[5.5]undecan-2-one?
To validate the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and mass spectrometry (MS) . For example, NMR can resolve spirocyclic conformation by analyzing coupling constants and chemical shifts of bridgehead protons, while IR identifies functional groups like carbonyls. High-resolution MS ensures molecular formula accuracy . Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances reliability.
Q. How should researchers safely handle and store this compound in laboratory settings?
Critical safety measures include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as amine-like odors may indicate volatility .
- Storage : Keep in sealed containers under dry, inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption .
- Spill management : Neutralize spills with adsorbents (e.g., vermiculite) and dilute with water, avoiding direct contact .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
A three-factor, two-level factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (%) | 0.5 | 2.0 |
| Solvent | THF | DMF |
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. Virtual simulations (e.g., COMSOL Multiphysics) pre-screen conditions, reducing experimental iterations .
Q. What strategies resolve contradictions in reported physicochemical properties of spirocyclic compounds like this compound?
Discrepancies in properties (e.g., melting point, solubility) may arise from impurities or measurement protocols. Researchers should:
- Standardize methods : Use differential scanning calorimetry (DSC) for melting points and HPLC for purity assessments.
- Cross-validate data : Compare results with independent databases (e.g., NIST Webbook, PubChem) and replicate experiments under controlled humidity/temperature .
- Apply quantum mechanical calculations : Predict properties (e.g., logP) using software like Gaussian to identify outliers .
Q. How can AI-driven simulations enhance the prediction of this compound’s reactivity in novel synthetic pathways?
Machine learning models trained on reaction databases (e.g., Reaxys) can predict regioselectivity and byproduct formation. For instance:
- Reaction pathway modeling : Use tools like Schrödinger’s Maestro to simulate transition states and activation energies.
- Generative AI : Propose novel routes by combining fragments from known spirocyclic syntheses .
- Real-time optimization : Integrate AI with robotic platforms to adjust parameters (e.g., stoichiometry) during reactions .
Q. What methodologies address instability of this compound under oxidative conditions?
Instability often stems from reactive bridgehead amines. Mitigation strategies include:
- Stabilizers : Add antioxidants like BHT (250 ppm) to inhibit radical formation .
- Protective groups : Temporarily mask amines with tert-butoxycarbonyl (Boc) groups during synthesis .
- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation .
Methodological Considerations
Q. How should researchers design degradation studies to assess the environmental impact of this compound?
- Hydrolysis/photolysis tests : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) at 25°C. Monitor degradation via LC-MS.
- Ecotoxicology assays : Use Daphnia magna or algal models to evaluate acute toxicity (EC50) .
- OECD guidelines : Follow Test No. 301 for ready biodegradability assessments .
Q. What computational tools predict the bioavailability of this compound in drug discovery?
- ADMET prediction : Software like SwissADME estimates parameters like permeability (LogP) and solubility.
- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., kinases) to prioritize derivatives .
- QSAR models : Corrogate structural features (e.g., spirocyclic ring size) with pharmacokinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
